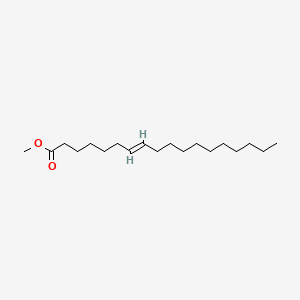

7-Octadecenoic acid, methyl ester

CAS No.:

Cat. No.: VC16528640

Molecular Formula: C19H36O2

Molecular Weight: 296.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C19H36O2 |

|---|---|

| Molecular Weight | 296.5 g/mol |

| IUPAC Name | methyl (E)-octadec-7-enoate |

| Standard InChI | InChI=1S/C19H36O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h12-13H,3-11,14-18H2,1-2H3/b13-12+ |

| Standard InChI Key | XMONTNNUOWTMGE-OUKQBFOZSA-N |

| Isomeric SMILES | CCCCCCCCCC/C=C/CCCCCC(=O)OC |

| Canonical SMILES | CCCCCCCCCCC=CCCCCCC(=O)OC |

Introduction

Chemical Identity and Structural Characteristics

7-Octadecenoic acid, methyl ester belongs to the family of unsaturated fatty acid methyl esters, distinguished by a double bond at the seventh carbon of an 18-carbon chain (octadecenoic acid) esterified with methanol. The cis isomer (CAS 2278-59-3) and trans isomer (CAS 28010-28-8) exhibit distinct physicochemical properties due to differences in molecular geometry .

Molecular and Isomeric Properties

The compound’s molecular weight is 296.5 g/mol, with an exact mass of 296.272 g/mol . The cis configuration (7Z) is associated with a lower melting point compared to the trans (7E) form, though specific values remain understudied. The double bond position influences lipid packing efficiency, affecting solubility and phase behavior.

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 296.488 g/mol |

| Exact Mass | 296.272 g/mol |

| PSA | 26.30 Ų |

| LogP | 6.20 |

| Isomeric SMILES | C/C=C/CCCCCCCCCCCC(=O)OC |

The isomeric SMILES notation highlights the double bond geometry, critical for interactions in biological systems .

Synthesis and Production Methods

Natural Sources

The cis isomer is naturally derived from plant oils, such as olive oil, through transesterification. Oleic acid (cis-9-octadecenoic acid) is a common precursor, with enzymatic or chemical modification introducing the double bond at the seventh position.

Chemical Synthesis

Synthetic routes involve esterification of 7-octadecenoic acid with methanol under acidic or enzymatic catalysis. For example, sulfuric acid or lipases facilitate the reaction:

Yields are optimized using excess methanol and temperatures of 60–80°C. Recent advances employ immobilized catalysts to enhance reusability and reduce byproducts.

Physical and Chemical Properties

Thermodynamic Data

While experimental melting and boiling points are scarce, predicted values include a boiling point of 291.9°C and density of 0.969 g/cm³ for related decenoate esters . The compound’s high LogP (6.20) indicates lipophilicity, favoring solubility in organic solvents .

Table 2: Comparative Properties of Isomers

| Property | cis-7-Isomer | trans-7-Isomer |

|---|---|---|

| CAS Number | 2278-59-3 | 28010-28-8 |

| Double Bond Geometry | Z (cis) | E (trans) |

| Predicted Boiling Point | ~290°C | ~295°C |

Analytical Characterization

Gas chromatography-mass spectrometry (GC-MS) is the primary method for identifying and quantifying 7-octadecenoic acid, methyl ester in complex mixtures. Retention indices and fragmentation patterns (e.g., m/z 296 for the molecular ion) enable differentiation from structural analogs. Nuclear magnetic resonance (NMR) spectroscopy further resolves double bond positions via coupling constants and chemical shifts.

Industrial and Biochemical Applications

Renewable Energy

As a biodiesel component, the compound’s low cloud point and oxidative stability make it suitable for cold climates. Its energy content (~37 MJ/kg) rivals petroleum diesel.

Cosmetics

The ester’s emollient properties enhance skin hydration in lotions and creams. Its lipophilic nature facilitates penetration into the stratum corneum.

Biochemical Research

In lipidomics, it serves as a standard for calibrating mass spectrometers and studying membrane fluidity.

Recent Research and Future Directions

Recent studies focus on optimizing catalytic systems for greener synthesis and exploring its role in drug delivery systems. For instance, nanoemulsions incorporating the ester show promise for topical drug transport.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume